7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one
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Overview
Description
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro and fluoro substituents on the phenyl ring, along with methoxy groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorophenol and 4-methoxyphenol.
Etherification: The phenolic hydroxyl groups of 2-chloro-6-fluorophenol and 4-methoxyphenol are etherified using suitable alkylating agents to form the corresponding methoxy derivatives.
Coupling Reaction: The methoxy derivatives are then subjected to a coupling reaction with a chromen-4-one core structure under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form, altering its electronic properties.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenolic derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.
Scientific Research Applications
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds to 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE include other chromen-4-one derivatives with different substituents. Some examples are:
- 3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 2-(4-Chlorophenyl)-6-fluoro-4H-chromen-4-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C23H16ClFO5 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C23H16ClFO5/c1-27-14-5-7-15(8-6-14)30-22-13-29-21-11-16(9-10-17(21)23(22)26)28-12-18-19(24)3-2-4-20(18)25/h2-11,13H,12H2,1H3 |
InChI Key |
WCVFBRWPGXUMNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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